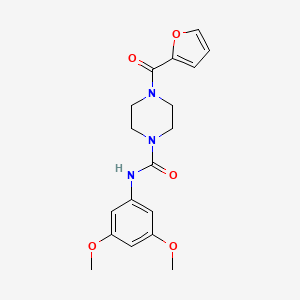![molecular formula C14H20N2O4S B4440909 N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4440909.png)
N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide
描述
N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist for the cannabinoid receptor subtype 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. AM-1241 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.
作用机制
The mechanism of action of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide is primarily mediated by the activation of CB2 receptors. CB2 receptors are predominantly expressed in immune cells and peripheral tissues, and they play a key role in the regulation of immune function and inflammation. Activation of CB2 receptors by N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide can modulate the activity of various immune cells, including T cells, B cells, macrophages, and dendritic cells. This can lead to the inhibition of pro-inflammatory cytokines and chemokines, as well as the enhancement of anti-inflammatory cytokines and regulatory T cells.
Biochemical and Physiological Effects
N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide can have various biochemical and physiological effects depending on the target tissue and cell type. In immune cells, N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide can modulate the activity of various signaling pathways involved in immune function and inflammation. This can lead to the inhibition of pro-inflammatory cytokines and chemokines, as well as the enhancement of anti-inflammatory cytokines and regulatory T cells.
In peripheral tissues, N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide can modulate the activity of various signaling pathways involved in pain perception and cancer progression. This can lead to the inhibition of pain signaling and the inhibition of cancer cell growth and metastasis.
实验室实验的优点和局限性
One of the major advantages of using N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide in lab experiments is its selectivity for CB2 receptors. This allows for more specific modulation of immune function and inflammation, without affecting CB1 receptors in the central nervous system. Another advantage of using N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide is its potency, which allows for lower doses to be used in experiments.
One of the limitations of using N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide in lab experiments is its solubility in aqueous solutions. N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide is only sparingly soluble in water, which can limit its use in certain experiments. Another limitation of using N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide is its potential for off-target effects, particularly in high doses or in non-selective cell types.
未来方向
There are several future directions for the research and development of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide. One potential direction is the development of more potent and selective CB2 receptor agonists, which can be used for more specific modulation of immune function and inflammation. Another potential direction is the development of CB2 receptor agonists with improved solubility and pharmacokinetic properties, which can improve their efficacy and safety in clinical settings.
Another future direction is the investigation of the potential synergistic effects of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide with other therapeutic agents, such as opioids, non-steroidal anti-inflammatory drugs, and chemotherapy agents. The combination of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide with these agents may lead to improved efficacy and reduced side effects.
Conclusion
In conclusion, N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide is a synthetic cannabinoid receptor agonist with potential therapeutic applications in various diseases, including pain, inflammation, and cancer. The compound has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are several future directions for the research and development of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide, which may lead to improved efficacy and safety in clinical settings.
科学研究应用
N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide is in the treatment of pain. Studies have shown that N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide can effectively reduce pain in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. The analgesic effects of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide are thought to be mediated by the activation of CB2 receptors in the peripheral nervous system and immune cells, which can inhibit the release of pro-inflammatory mediators and enhance the production of endogenous opioids.
In addition to its analgesic effects, N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide can reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and asthma. The anti-inflammatory effects of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide are thought to be mediated by the inhibition of pro-inflammatory cytokines and chemokines, as well as the modulation of immune cell function.
N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide has also been studied for its potential anti-cancer properties. Studies have shown that N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide can inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and glioma. The anti-cancer effects of N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide are thought to be mediated by the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
属性
IUPAC Name |
2-[4-[ethyl(methylsulfonyl)amino]phenoxy]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-10-15-14(17)11-20-13-8-6-12(7-9-13)16(5-2)21(3,18)19/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEFLFSTCDIVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



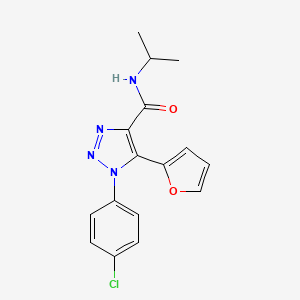
![5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440834.png)
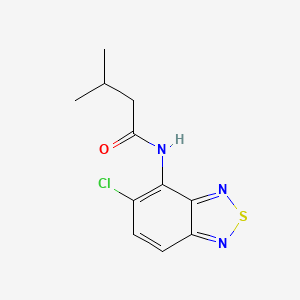

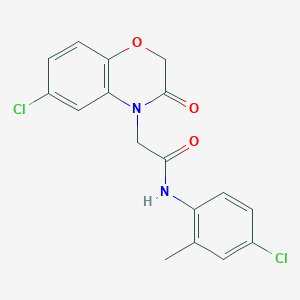
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B4440864.png)
![1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine](/img/structure/B4440870.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440872.png)
![N-(2-morpholin-4-ylethyl)-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B4440877.png)
![1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4440878.png)
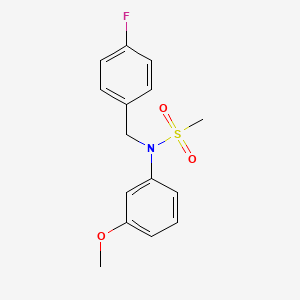
![3-amino-N-(2,3,4-trifluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440906.png)
![2-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4440912.png)
